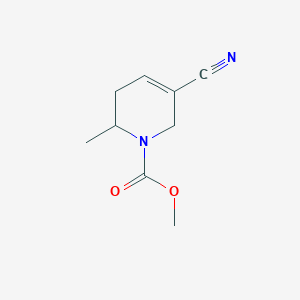

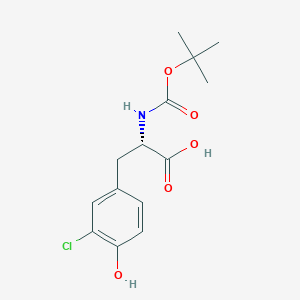

![molecular formula C9H9N3O B065813 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one CAS No. 161333-96-6](/img/structure/B65813.png)

2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

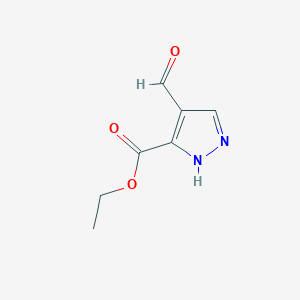

Pyrazolo and pyrido pyrimidine compounds are important drug-like scaffolds that have shown a wide range of clinical applications . They have been used in the development of various inhibitors and have potential therapeutic applications .

Synthesis Analysis

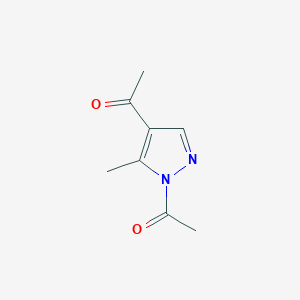

The synthesis of pyrazolo and pyrido pyrimidine compounds involves various solvents, catalysts, and techniques such as microwave irradiation . For example, an expeditious synthesis of a compound was optimized using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time .

Molecular Structure Analysis

The molecular structure of these compounds is complex. For instance, the molecular formula of a related compound, 4-Ethylpyrido[2,3-d]pyrimidine, is C9H9N3 .

Chemical Reactions Analysis

These compounds have been evaluated for their inhibitory activity against various biological targets. For example, a series of pyrazolo pyrimidine compounds were designed, synthesized, and evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds vary. For example, the molecular weight of a related compound, 4-Ethylpyrido[2,3-d]pyrimidine, is 159.188 Da .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

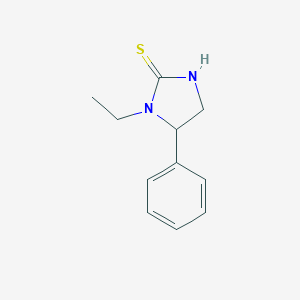

The compound has been found to have broad-spectrum antibacterial activity . A small library of diverse chemical structures resulted in the identification of 2-thioxodihydropyrido[2,3-d]pyrimidine 10a as having broad spectrum antibacterial activity . It also has reasonable antifungal activity .

Synthesis Process

An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones has been developed . The synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation .

Green Chemistry

A clean, green, efficient, and facile protocol was developed for the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water with good yield . The reaction of 2-amino-nicotinonitriles with carbonyls was catalyzed by DBU under microwave irradiation . The DBU–H2O system can be recycled five times without activity loss .

Drug Development

The pharmacokinetic properties and calculation of drug likeness of 10a suggested good traditional drug-like properties . This led to the synthesis of a small library with seven compounds showing broad antimicrobial activity .

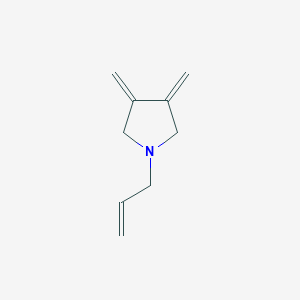

Anti-fibrotic Activities

Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM .

Wirkmechanismus

Target of Action

Similar compounds have been found to target janus kinase 2 (jak2) , which plays a crucial role in various types of cancers and immune responses .

Mode of Action

Compounds with similar structures have been shown to inhibit jak2 . This inhibition could potentially lead to a decrease in the proliferation of cancer cells and modulation of immune responses .

Biochemical Pathways

The inhibition of jak2 can affect various signaling pathways, including the jak-stat signaling pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis .

Pharmacokinetics

Similar compounds have been suggested to have good traditional drug-like properties . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability .

Result of Action

Similar compounds have shown broad-spectrum antibacterial activity and reasonable antifungal activity . These compounds have also shown selectivity against the normal colon cell line (CCD-33Co) .

Action Environment

The synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation . These factors could potentially influence the compound’s action and efficacy.

Zukünftige Richtungen

Future research could focus on further optimizing the synthesis of these compounds and evaluating their potential therapeutic applications. The development of novel pyrazolo and pyrido pyrimidine compounds with improved inhibitory activity against various biological targets could be a promising direction .

Eigenschaften

IUPAC Name |

2-ethyl-3H-pyrido[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-2-8-11-7-5-10-4-3-6(7)9(13)12-8/h3-5H,2H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVTYGZUUBGUAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CN=C2)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628604 |

Source

|

| Record name | 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one | |

CAS RN |

161333-96-6 |

Source

|

| Record name | 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)

![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)

![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)

![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)